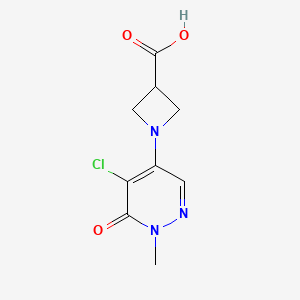
2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)butan-1-one
Übersicht
Beschreibung
2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)butan-1-one is a chemical compound that has been the subject of scientific research for several decades. The compound is a derivative of indoline, a heterocyclic aromatic compound that is found in many natural products. It has been used in the synthesis of various organic compounds and as a reagent in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Compounds
A series of compounds related to 2-chloro derivatives, including 4-(6-methoxy-2-naphthyl)butan-2-one and its analogs, have been synthesized and evaluated for their anti-inflammatory activities. These compounds showed significant activity in models like the cotton pellet granuloma method, highlighting the potential of chloro and hydroxymethyl functionalities in anti-inflammatory drug design (Goudie et al., 1978).
Cytotoxic Activities
Isatin derivatives, including those with indolin-2-one structures similar to the specified compound, have been synthesized and assessed for cytotoxic activities against cancer cell lines such as HeLa, SK-BR-3, and MCF-7. These studies demonstrate the application of chloro and hydroxymethyl substituted indolines in cancer research, where certain derivatives displayed significant in vitro cytotoxic activities, suggesting their potential as anticancer agents (Reddy et al., 2013).
Metal Complexes and Antibacterial Activity
Research into metal complexes of indoline derivatives has revealed novel ligands and their metal complexes with transition metals showing promising antibacterial activities against various bacterial strains. These studies not only expand the application of indoline derivatives in the synthesis of metal complexes but also highlight their potential use in developing new antibacterial agents (Patel & Patel, 2015).
Synthetic Methodologies
Studies have also focused on the development of novel synthetic methodologies involving indoline derivatives for constructing complex molecular structures. These methodologies are crucial for advancing chemical synthesis, enabling the creation of new molecules with potential applications in various fields, including drug development and material science (Besson et al., 1998).
Eigenschaften
IUPAC Name |
2-chloro-1-[5-(hydroxymethyl)-2,3-dihydroindol-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-2-11(14)13(17)15-6-5-10-7-9(8-16)3-4-12(10)15/h3-4,7,11,16H,2,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBUCEORFUCTQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC2=C1C=CC(=C2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



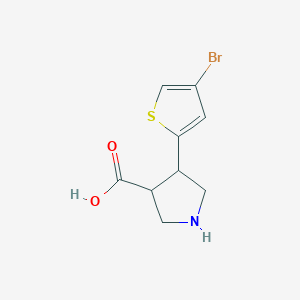


![4-(Fluoromethyl)-2-azaspiro[4.4]nonane](/img/structure/B1478346.png)
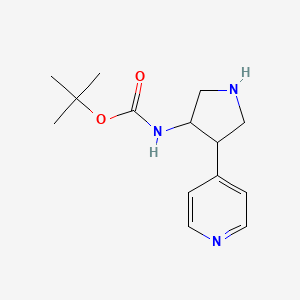
![2-(Hydroxymethyl)-6-methylpyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1478351.png)
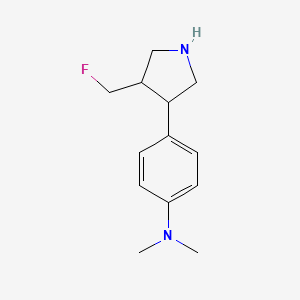

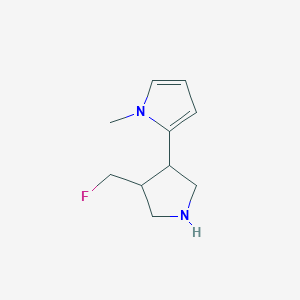
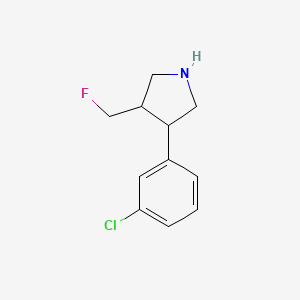
![4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-3-carbonitrile](/img/structure/B1478361.png)

![1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-ol](/img/structure/B1478363.png)
